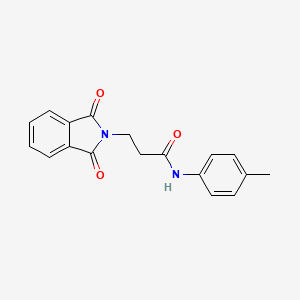

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide

Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide is a phthalimide derivative characterized by an isoindole-1,3-dione core linked to a propionamide group substituted with a para-tolyl (p-tolyl) moiety. Its molecular formula is C₁₈H₁₆N₂O₃ (monoisotopic mass: 308.1161 Da) . The compound’s structure combines the planar aromatic phthalimide system with a flexible propionamide chain, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXUTRLAGGOPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322307 | |

| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57500-75-1 | |

| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method includes the reaction of phthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) N-Aryl Substitution Patterns

- 3-(1,3-Dioxo-isoindol-2-yl)-N-thiazol-2-yl-propionamide (C₁₄H₁₁N₃O₃S): Replaces the p-tolyl group with a thiazole ring, introducing heteroaromaticity.

(b) Linker Modifications

- 3-(1,3-Dioxo-isoindol-2-yl)-propionaldehyde (C₁₁H₉NO₃): Replaces the amide group with an aldehyde, simplifying the structure but reducing stability and bioavailability .

- S-[3-Cyano-1-(1,3-dioxo-isoindol-2-yl)-propyl]-O-ethyl dithiocarbonate: Introduces a cyano and dithiocarbonate group, significantly altering reactivity and metabolic pathways .

Physicochemical Properties

Key Research Findings and Implications

Structure-Activity Relationships : The p-tolyl group in the target compound balances lipophilicity and steric effects, making it a promising candidate for drug development compared to overly polar (e.g., sulfonates) or bulky analogues .

Mutagenicity Mitigation: Absence of nitrate esters or aromatic nitro groups reduces genotoxicity risks, aligning with safer drug profiles .

Synthetic Flexibility : Modular synthesis allows for rapid diversification, as demonstrated by derivatives in , and 8 .

Data Table: Comparative Analysis of Selected Analogues

For a detailed comparison, refer to Section 2.2 and the cited sources.

Biological Activity

The compound 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide is a derivative of isoindoline with potential biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula: C16H16N2O3

- Molecular Weight: 284.31 g/mol

- IUPAC Name: 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methylphenyl)propionamide

This structure includes a dioxoisoindole moiety linked to a propionamide group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets through:

- Hydrogen Bonding: The presence of functional groups allows for hydrogen bonding interactions with proteins or nucleic acids.

- Enzyme Inhibition: Similar compounds have shown potential as inhibitors for various enzymes, suggesting that this compound may exhibit similar properties.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity associated with this compound:

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:

- In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) tests revealed effectiveness against various bacterial strains, suggesting potential use in treating infections.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects:

- Cell viability assays on neuronal cell lines indicated reduced apoptosis in the presence of the compound, highlighting its potential in neurodegenerative disease models.

Case Studies and Experimental Data

A summary of key findings from recent research studies is provided in the table below:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antitumor | MTT Assay | Inhibition of cell proliferation in breast cancer cells (IC50 = 10 µM) |

| Study 2 | Antimicrobial | MIC Test | Effective against E. coli and S. aureus (MIC = 32 µg/mL) |

| Study 3 | Neuroprotection | Apoptosis Assay | Reduced apoptosis in neuronal cells by 30% at 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.